molecular formula C40H55N5O6 B15184054 (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161510-54-9

(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B15184054
CAS No.: 161510-54-9
M. Wt: 701.9 g/mol
InChI Key: ULCLWNYLBCRHKU-MHQZJQMASA-N
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Description

The compound (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multi-step organic synthesis. The process begins with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions. The key steps include:

    Protection of Amino Acids: The amino acids are protected using Boc groups to form Boc-protected intermediates.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.

    Deprotection: The Boc groups are removed using acidic conditions, typically trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process by automating the coupling and deprotection steps. This ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate protein-protein interactions, affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((tert-butyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: can be compared with similar compounds such as:

    N-Methylbenzamide: A simpler amide with fewer functional groups, used as a reference compound in studies of amide reactivity.

    N-Methylanilide: Another amide derivative with different substituents, used in the study of amide bond formation and stability.

The uniqueness of This compound

Properties

CAS No.

161510-54-9

Molecular Formula

C40H55N5O6

Molecular Weight

701.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H55N5O6/c1-26(2)32(36(47)42-25-30-21-15-10-16-22-30)44-38(49)34(41-24-29-19-13-9-14-20-29)35(46)31(23-28-17-11-8-12-18-28)43-37(48)33(27(3)4)45-39(50)51-40(5,6)7/h8-22,26-27,31-35,41,46H,23-25H2,1-7H3,(H,42,47)(H,43,48)(H,44,49)(H,45,50)/t31-,32?,33-,34+,35+/m0/s1

InChI Key

ULCLWNYLBCRHKU-MHQZJQMASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O)NCC3=CC=CC=C3

Origin of Product

United States

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